molecular formula C9H10Cl2O B1596047 2,6-Bis(chloromethyl)-4-methylphenol CAS No. 5862-32-8

2,6-Bis(chloromethyl)-4-methylphenol

Cat. No.: B1596047
CAS No.: 5862-32-8
M. Wt: 205.08 g/mol
InChI Key: NUSAOAJCGJSAIU-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)-4-methylphenol is an organic compound characterized by the presence of two chloromethyl groups and a methyl group attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2,6-Bis(chloromethyl)-4-methylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)-4-methylphenol typically involves the chloromethylation of 4-methylphenol (p-cresol). This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar chloromethylation process but is optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure the efficient production of the compound.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloromethyl groups can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives under appropriate conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used under mild to moderate temperatures.

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted phenols, quinones, and reduced phenolic derivatives are the major products formed from these reactions.

Mechanism of Action

The mechanism of action of 2,6-Bis(chloromethyl)-4-methylphenol involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity. This reactivity is the basis for its antimicrobial and antifungal properties, as it can disrupt the normal functioning of microbial cells.

Comparison with Similar Compounds

    2,6-Bis(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.

    2,6-Bis(bromomethyl)-4-methylphenol: Similar but with bromomethyl groups instead of chloromethyl groups.

    4-Methyl-2,6-dimethylphenol: Lacks the chloromethyl groups but has additional methyl groups.

Uniqueness: 2,6-Bis(chloromethyl)-4-methylphenol is unique due to the presence of both chloromethyl and methyl groups on the phenol ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

IUPAC Name

2,6-bis(chloromethyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSAOAJCGJSAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CCl)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207332
Record name Mesitol, alpha(sup 2),alpha(sup 6)-dichloro-
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5862-32-8
Record name 2,6-Bis(chloromethyl)-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5862-32-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesitol, alpha(sup 2),alpha(sup 6)-dichloro-
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Record name NSC85480
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Record name Mesitol, alpha(sup 2),alpha(sup 6)-dichloro-
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Record name 2,6-Bis(chloromethyl)-4-methylphenol
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Synthesis routes and methods

Procedure details

2,6-Bis(hydroxymethyl)-p-cresol (0.6779 g, 4.03 mmol) was suspended in CH2Cl2 (10 ml), and to this suspension was added slowly SOCl2 (3 ml, 41.1 mmol) under cooling in an ice-bath, and the resulting mixture was stirred at room temperature for 18 hours. The color of the reaction solution turned yellow. After completion of the reaction, the solvent was removed by evaporation to give 2,6-bis(chloromethyl)-p-cresol.
Quantity
0.6779 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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